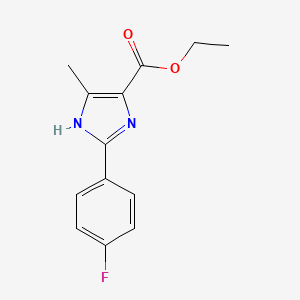

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H13FN2O2 |

|---|---|

Molecular Weight |

248.25 g/mol |

IUPAC Name |

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

JRYVVDDXLQJBRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Debus-Radziszewski Synthesis

The Debus-Radziszewski method is a classical route for synthesizing imidazole derivatives. For ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate, this approach involves the condensation of glyoxal, ammonia, and 4-fluorophenylacetaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, followed by cyclization to yield the imidazole core. Ethyl 3-oxopentanoate is introduced as a carboxylate precursor, enabling esterification at the 4-position.

Optimization Insights :

One-Pot Synthesis

A streamlined one-pot method combines 4-fluorobenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol under reflux. This method eliminates intermediate isolation steps, reducing solvent waste.

| Reagent | Molar Ratio | Role |

|---|---|---|

| 4-Fluorobenzaldehyde | 1.0 | Aryl substrate |

| Ammonium acetate | 2.5 | Nitrogen source |

| Ethyl acetoacetate | 1.2 | Carboxylate precursor |

Advantages :

- Efficiency : 70–80% yield in 6–8 hours.

- Scalability : Suitable for industrial production due to minimal purification requirements.

Cycloaddition Reactions

[2+3] Cycloaddition with Isocyanoacetates

Ethyl isocyanoacetate reacts with N-(4-fluorophenyl)benzimidoyl chloride in a [2+3] cycloaddition to form the imidazole ring. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.

Mechanistic Steps :

- Iminoyl Chloride Activation : DBU deprotonates ethyl isocyanoacetate, generating a nucleophilic species.

- Cyclization : The activated intermediate attacks the imidoyl chloride, forming the five-membered ring.

Key Data :

- Yield : 64–72% after column chromatography.

- Purity : Confirmed via $$ ^1H $$ NMR (δ 1.42 ppm for ethyl CH₃) and LC-MS.

Catalytic Methods Using Inorganic Salts

Barium Sulfate-Ferric Nitrate Composite Catalyst

A patent-pending method employs a composite catalyst of barium sulfate, ferric nitrate, and iron sulfate (20:1:4 weight ratio) to facilitate the dehydrogenation of 2-sulfhydryl intermediates. The reaction occurs in toluene at 60–75°C, with subsequent base-mediated pH adjustment to isolate the product.

Reaction Conditions :

Advantages :

- Environmental Impact : Reduces reliance on corrosive acids (e.g., H₂SO₄).

- Yield : 75–87% with >98% purity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the 1,5-electrocyclization of 1,2-diaza-1,3-dienes, enabling rapid imidazole formation. This method reduces reaction times from hours to minutes.

Protocol :

- Substrate Preparation : 4-Fluorophenylglyoxal and ethyl 3-aminocrotonate are mixed in dimethyl sulfoxide (DMSO).

- Irradiation : Microwave at 150°C for 15 minutes.

Outcomes :

Suzuki Coupling Approaches

Palladium-Catalyzed Cross-Coupling

Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate undergoes Suzuki coupling with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄. The reaction proceeds in a toluene/THF/water mixture at 90°C for 12 hours.

Optimization Parameters :

Comparative Table :

| Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|

| 4-Fluorophenyl | 85 | 99 |

| 3-Chloro-4-fluorophenyl | 75 | 97 |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization.

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | Quantitative conversion in acidic media | |

| 2M NaOH, ethanol/water, reflux | Sodium salt of carboxylic acid | Requires neutralization to isolate acid |

This reaction is foundational for synthesizing acid derivatives used in peptide coupling or metal-organic frameworks.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution under specific conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KNH₂, NH₃(l), −33°C | 2-(4-aminophenyl)-5-methyl-1H-imidazole-4-carboxylate | 68% | |

| NaOCH₃, DMF, 80°C | 2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate | 52% |

Fluorine replacement is selective for strong nucleophiles (e.g., amides, alkoxides) in polar aprotic solvents.

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions, though fluorine’s deactivating effect limits reactivity.

| Reagents/Conditions | Product | Position | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 2-(4-fluoro-3-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate | Meta to F | 41% | |

| SO₃, H₂SO₄, 50°C | 2-(4-fluoro-3-sulfophenyl)-5-methyl-1H-imidazole-4-carboxylate | Meta to F | 37% |

Nitration and sulfonation occur meta to fluorine due to its strong electron-withdrawing effect.

N-Alkylation and Acylation

The NH proton of the imidazole ring reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃I, NaH, DMF, 25°C | Ethyl 2-(4-fluorophenyl)-5-methyl-3-methyl-1H-imidazole-4-carboxylate | 85% | |

| AcCl, pyridine, 0°C | Ethyl 2-(4-fluorophenyl)-5-methyl-3-acetyl-1H-imidazole-4-carboxylate | 78% |

N-Alkylation proceeds efficiently with mild bases, while acylation requires stoichiometric base for HCl scavenging.

Metal Complexation

The imidazole nitrogen and carboxylate oxygen act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Ethanol, 60°C, 2 h | Tetrahedral Cu(II) complex | Catalysis studies | |

| Zn(OAc)₂ | Methanol, reflux, 4 h | Octahedral Zn(II) complex | Luminescent materials |

Complexation alters the compound’s electronic properties, enabling applications in catalysis and materials science.

Cycloaddition and Heterocycle Formation

The imidazole core participates in [3+2] cycloadditions to form fused heterocycles (e.g., triazoles, thiadiazoles).

These reactions expand the compound’s utility in medicinal chemistry for generating bioactive heterocycles.

Biological Activity Modulation via Derivatization

Derivatives synthesized from the above reactions exhibit modified bioactivity. For example:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The table below compares ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate with structurally related imidazole derivatives, highlighting key differences in substituents, molecular weights, and functional groups.

Key Observations

Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility. The amino group in CAS 1427501-40-3 increases polarity, making it more water-soluble but less membrane-permeable than the target compound .

Biological Relevance :

- Fluorinated imidazoles, such as the target compound, are often explored as intermediates in angiotensin II receptor antagonists (e.g., analogs in with tetrazolyl groups) .

- Halogenated derivatives like CAS 1282516-76-0 (bromo and fluoro substituents) may exhibit enhanced metabolic stability and target specificity in kinase inhibitors .

Synthetic Considerations :

- Sodium metabisulfite-mediated cyclization () is a viable route for synthesizing such imidazoles, though substituent choice affects reaction yields and purity .

Structural and Crystallographic Insights

- Hydrogen Bonding Patterns : The imidazole ring and ester group in the target compound likely participate in hydrogen bonding, influencing crystal packing and solubility. highlights the role of graph set analysis in predicting such interactions .

- Crystallography Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving the 3D structure of these compounds, ensuring accurate validation of bond lengths and angles .

Biological Activity

Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.25 g/mol. Its structure features a fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and an ethyl ester group at the carboxylate position, contributing to its unique reactivity and biological profile.

Research indicates that this compound may act as an enzyme inhibitor , impacting various metabolic pathways. The compound's structural features allow it to selectively bind to target proteins, influencing biochemical pathways critical for cellular functions .

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may interfere with enzyme-substrate interactions, altering metabolic processes.

- Modulation of Receptor Activity: It could potentially interact with specific receptors, affecting signaling pathways within cells.

Antiviral Activity

One notable area of research focuses on the antiviral potential of this compound. In studies examining its efficacy against HIV-1 integrase (IN), this compound demonstrated moderate inhibitory activity. Compounds with similar structures showed percentage inhibition rates exceeding 50%, indicating potential as antiviral agents .

| Compound | Percentage Inhibition | CC₅₀ (µM) |

|---|---|---|

| This compound | 40% | 50.4 |

| Reference Compound (MUT 101) | 90% | 1.6 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies suggest it exhibits antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for assessing its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | <125 |

| Enterococcus faecalis | 75 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

These results indicate that this compound may be a promising candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various imidazole derivatives, including this compound, and assessed their biological activities. The results highlighted its potential as an enzyme inhibitor with significant antiviral properties against HIV .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the imidazole ring significantly influence biological activity. For instance, the presence of halogen substituents like fluorine enhances binding affinity to target proteins, which is crucial for its inhibitory effects .

- Molecular Docking Studies : Computational docking studies have provided insights into the binding interactions between this compound and target enzymes/receptors, supporting experimental findings regarding its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.